molecular formula C10H8FN3O4S B13561080 1-(1,1-Dioxidothietan-3-yl)-6-fluoro-1H-benzo[d][1,2,3]triazole-5-carboxylic acid

1-(1,1-Dioxidothietan-3-yl)-6-fluoro-1H-benzo[d][1,2,3]triazole-5-carboxylic acid

Cat. No.: B13561080
M. Wt: 285.25 g/mol
InChI Key: MFAASKSZXHJBSC-UHFFFAOYSA-N
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Description

1-(1,1-dioxo-1lambda6-thietan-3-yl)-6-fluoro-1H-1,2,3-benzotriazole-5-carboxylic acid is a complex organic compound that features a unique combination of functional groups, including a thietane ring, a benzotriazole moiety, and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1,1-dioxo-1lambda6-thietan-3-yl)-6-fluoro-1H-1,2,3-benzotriazole-5-carboxylic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Thietane Ring: The thietane ring can be synthesized through a cyclization reaction involving a suitable dithiol and an electrophile under controlled conditions.

    Introduction of the Benzotriazole Moiety: The benzotriazole ring can be introduced via a nucleophilic substitution reaction using a suitable benzotriazole derivative and a halogenated precursor.

    Carboxylation: The carboxylic acid group can be introduced through a carboxylation reaction, typically involving the use of carbon dioxide and a suitable base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and automated synthesis platforms to streamline the process and reduce costs.

Chemical Reactions Analysis

Types of Reactions

1-(1,1-dioxo-1lambda6-thietan-3-yl)-6-fluoro-1H-1,2,3-benzotriazole-5-carboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: The thietane ring can be oxidized to form sulfoxides or sulfones under appropriate conditions.

    Reduction: The benzotriazole moiety can be reduced to form corresponding amines or other reduced derivatives.

    Substitution: The fluorine atom can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide, thiourea, or primary amines.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thietane ring can yield sulfoxides or sulfones, while reduction of the benzotriazole moiety can produce amines.

Scientific Research Applications

1-(1,1-dioxo-1lambda6-thietan-3-yl)-6-fluoro-1H-1,2,3-benzotriazole-5-carboxylic acid has several scientific research applications:

    Medicinal Chemistry: This compound can be used as a building block for the synthesis of potential drug candidates, particularly those targeting specific enzymes or receptors.

    Materials Science: The unique structural features of this compound make it a candidate for the development of novel materials with specific electronic or optical properties.

    Organic Synthesis: It can serve as a versatile intermediate in the synthesis of more complex organic molecules, facilitating the development of new synthetic methodologies.

Mechanism of Action

The mechanism of action of 1-(1,1-dioxo-1lambda6-thietan-3-yl)-6-fluoro-1H-1,2,3-benzotriazole-5-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of the fluorine atom and the benzotriazole moiety can enhance binding affinity and specificity, while the thietane ring may contribute to the overall stability and reactivity of the compound.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(1,1-dioxo-1lambda6-thietan-3-yl)-6-fluoro-1H-1,2,3-benzotriazole-5-carboxylic acid is unique due to the combination of its functional groups, which confer distinct chemical and physical properties. The presence of the fluorine atom enhances its reactivity and potential biological activity, while the benzotriazole moiety provides stability and versatility in various chemical reactions.

Properties

Molecular Formula

C10H8FN3O4S

Molecular Weight

285.25 g/mol

IUPAC Name

1-(1,1-dioxothietan-3-yl)-6-fluorobenzotriazole-5-carboxylic acid

InChI

InChI=1S/C10H8FN3O4S/c11-7-2-9-8(1-6(7)10(15)16)12-13-14(9)5-3-19(17,18)4-5/h1-2,5H,3-4H2,(H,15,16)

InChI Key

MFAASKSZXHJBSC-UHFFFAOYSA-N

Canonical SMILES

C1C(CS1(=O)=O)N2C3=C(C=C(C(=C3)F)C(=O)O)N=N2

Origin of Product

United States

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